2-(2,4-Difluorophenoxy)ethanethioamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NOS/c9-5-1-2-7(6(10)3-5)12-4-8(11)13/h1-3H,4H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKINTGKIAGCNKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2,4 Difluorophenoxy Ethanethioamide and Its Analogues
Strategies for Thioamide Bond Formation
The formation of a thioamide bond can be accomplished through several primary synthetic routes. These strategies generally involve the introduction of a sulfur atom into a precursor molecule. The most common precursors for thioamide synthesis are nitriles and amides, with thionoesters also serving as viable starting materials. The choice of synthetic route often depends on the availability of starting materials, the desired substrate scope, and the reaction conditions required.
The direct conversion of nitriles to thioamides is a straightforward method for thioamide synthesis. This transformation can be achieved using various sulfur-donating reagents.
One common method involves the use of phosphorus pentasulfide (P₄S₁₀), which has been shown to be effective for the conversion of a variety of aromatic and aliphatic nitriles into their corresponding thioamides in high yields. organic-chemistry.org This method is noted for its simplicity and rapidity. organic-chemistry.org Another approach utilizes thioacetic acid in the presence of calcium hydride to afford thioamides in good to excellent yields. organic-chemistry.org An environmentally benign synthesis of primary thioamides from nitriles has also been developed using elemental sulfur or thiuram in the presence of K₂S₂O₈ in a DMF/H₂O solvent system. researchgate.net
| Reagent | Conditions | Substrate Scope | Yield | Reference |
| Phosphorus pentasulfide (P₄S₁₀) | Varies | Aromatic and aliphatic nitriles | High | organic-chemistry.org |
| Thioacetic acid/Calcium hydride | Varies | Aliphatic and aromatic nitriles | Good to excellent | organic-chemistry.org |
| Elemental sulfur or thiuram/K₂S₂O₈ | DMF/H₂O | Nitriles | Not specified | researchgate.net |
The thionation of amides is a widely used and versatile method for the synthesis of thioamides. This approach involves the replacement of the carbonyl oxygen of an amide with a sulfur atom using a variety of sulfur-transfer reagents.
The Willgerodt-Kindler reaction and its variations are powerful one-pot, three-component reactions for the synthesis of thioamides. researchgate.net The classical reaction involves the interaction of a ketone or aldehyde, an amine, and elemental sulfur at elevated temperatures. researchgate.net This reaction has been adapted to a wide range of substrates and conditions.
Recent advancements have focused on developing more environmentally friendly and efficient protocols. For instance, a catalyst-free and solvent-free Willgerodt-Kindler reaction has been developed for the preparation of aryl thioamides in good yields at 100 °C using cyclic secondary amines. nih.gov In some cases, acyclic amines can facilitate the reaction at room temperature. nih.gov Another variation utilizes K₂CO₃-mediated synthesis of aromatic thioamides in water, avoiding the use of organic solvents. mdpi.com Furthermore, microwave-assisted protocols have been developed to accelerate the reaction, allowing for the synthesis of thioamides in shorter reaction times. organic-chemistry.org A green methodology for thioamide synthesis via a Willgerodt-Kindler reaction has also been reported using a choline (B1196258) chloride-urea-based deep eutectic solvent (DES) under mild conditions. rsc.org
| Reaction Type | Conditions | Substrates | Yield | Reference |
| Catalyst-free and solvent-free Willgerodt-Kindler | 100 °C or room temperature with specific amines | Aryl ketones/aldehydes, amines, elemental sulfur | Good | nih.gov |
| K₂CO₃-mediated Willgerodt-Kindler | Water | Substituted benzaldehydes, primary amines, elemental sulfur | Not specified | mdpi.com |
| Microwave-assisted Kindler reaction | Microwave heating, 110-180°C, 2-20 min | Aldehydes, amines, elemental sulfur | Good | organic-chemistry.org |
| Willgerodt-Kindler in Deep Eutectic Solvent | Choline chloride-urea, 45-60 °C, 5 hours | Aldehydes/ketones, secondary amines, sulfur powder | 76-93% | rsc.orgresearchgate.net |
Both transition-metal-catalyzed and metal-free methods have been developed for the synthesis of thioamides from amides and other precursors.
Transition-Metal-Free Approaches: A rapid, metal-free, and solvent-free method for synthesizing thioamides has been developed using a Brønsted superacid like triflic acid. rsc.org This method exhibits a broad substrate scope with various electron-rich arenes and both aromatic and aliphatic isothiocyanates, often with a simple workup procedure. rsc.orgrsc.org Another metal-free approach involves a three-component reaction of arylacetic or cinnamic acids, amines, and elemental sulfur powder, which does not require an external oxidant. organic-chemistry.orgorganic-chemistry.org A general method for the one-pot synthesis of both alkyl and aryl thioamides from a chlorohydrocarbon, an amide, and elemental sulfur has also been reported, which avoids the use of transition metals and external oxidants. researchgate.net
Transition-Metal-Catalyzed Approaches: Copper-catalyzed reactions have been employed for the synthesis of thioamides. For example, a copper-catalyzed C-H activation of 1,2,3-thiadiazoles has been utilized for thioamide synthesis. mdpi.com Another copper-catalyzed method involves the reaction of aryl aldehydes and tetramethylthiuram disulfide (TMTD) in the presence of CuI and di-tert-butyl peroxide (DTBP), which avoids the use of a separate sulfurating reagent. organic-chemistry.org
| Approach | Reagents/Catalyst | Conditions | Substrate Scope | Yield | Reference |
| Metal-Free | Triflic acid | Solvent-free or low solvent | Electron-rich arenes, isothiocyanates | Excellent | rsc.orgrsc.org |
| Metal-Free | Elemental sulfur | No external oxidant | Arylacetic/cinnamic acids, amines | Not specified | organic-chemistry.orgorganic-chemistry.org |
| Metal-Free | Elemental sulfur | No external oxidant | Chlorohydrocarbon, amide | Moderate to excellent | researchgate.net |
| Copper-Catalyzed | CuI/DTBP | Not specified | Aryl aldehydes, TMTD | Very good | organic-chemistry.org |
In recent years, there has been a significant focus on developing greener and more sustainable methods for thioamide synthesis. A key development in this area is the use of deep eutectic solvents (DESs). A mild, direct, and highly efficient green protocol for synthesizing a wide variety of thioamides in good-to-excellent yields has been established using a choline chloride-urea (1:2) based DES. rsc.orgresearchgate.netrsc.org This method involves the reaction of readily available starting materials such as substituted aldehydes or ketones, secondary amines, and elemental sulfur. rsc.orgresearchgate.netrsc.org The DES acts as both the solvent and a catalyst, and it can be recycled and reused multiple times without a significant loss in activity. rsc.orgresearchgate.netrsc.org This approach aligns with the principles of green chemistry by reducing energy consumption and waste. rsc.org
| Green Chemistry Approach | Solvent/Catalyst | Conditions | Starting Materials | Yield | Reference |
| Deep Eutectic Solvent (DES) | Choline chloride-urea (1:2) | Mild | Aldehydes/ketones, secondary amines, elemental sulfur | Good to excellent | rsc.orgresearchgate.netrsc.org |
Thioamides can also be synthesized from thionoesters. Thionoesters are isomers of thioesters where a sulfur atom replaces the carbonyl oxygen. wikipedia.org They can be prepared by reacting a thioacyl chloride with an alcohol or by treating an ester with Lawesson's reagent. wikipedia.org The conversion of thionoesters to thioamides typically involves aminolysis, where the alkoxy group of the thionoester is displaced by an amine. This method provides a route to thioamides from esters via a two-step process: thionation to a thionoester followed by aminolysis.
| Precursor | Intermediate | Reagents for Thioamide Formation | Reference |
| Ester | Thionoester | Amine | wikipedia.org |
Other Emerging Thioamidation Protocols
Beyond traditional thionating agents like Lawesson's reagent and phosphorus pentasulfide, several modern protocols for the synthesis of thioamides have been developed. chemrxiv.orgorganic-chemistry.org These emerging methods often provide milder reaction conditions, improved functional group tolerance, and greater efficiency.
One prominent strategy is the multi-component reaction involving an aldehyde, an amine, and elemental sulfur, often referred to as the Willgerodt–Kindler reaction. chemrxiv.orgorganic-chemistry.org Recent advancements have enabled this reaction to proceed under catalyst-free conditions or with simple bases like K₂CO₃ in environmentally benign solvents such as water. mdpi.com This approach allows for the one-pot synthesis of diverse thioamides from readily available starting materials. mdpi.comrsc.org
Another area of development is the direct conversion of nitriles to thioamides. This can be achieved using reagents like thioacetic acid in the presence of calcium hydride or by employing phosphorus pentasulfide under specific conditions. organic-chemistry.org Additionally, decarboxylative strategies that utilize arylacetic acids, amines, and elemental sulfur offer a transition-metal-free pathway to thioamides. organic-chemistry.orgorganic-chemistry.org Transamidation of primary thioamides, activated by reagents such as sodium p-toluenesulfonate (NaOTs), has also been reported as a viable method for producing substituted thioamides. mdpi.com
The following table summarizes some of these emerging protocols.
| Protocol | Starting Materials | Key Reagents/Conditions | Advantages |
| Modified Willgerodt-Kindler | Aldehyde, Amine, Sulfur | K₂CO₃, water; or catalyst-free | Green conditions, readily available materials. mdpi.comrsc.org |
| Nitrile Thionation | Nitrile | Thioacetic acid/CaH₂ or P₄S₁₀/Pyridine (B92270) | Direct conversion of the nitrile functional group. organic-chemistry.org |
| Decarboxylative Thioamidation | Arylacetic Acid, Amine, Sulfur | Heat, no transition metal required | Avoids pre-functionalized starting materials. organic-chemistry.orgorganic-chemistry.org |
| Transamidation | Primary Thioamide, Amine | NaOTs | Access to substituted thioamides from simpler ones. mdpi.com |
Synthetic Routes to the 2,4-Difluorophenoxy Ether Linkage
The formation of the aryl ether bond is a critical step in the synthesis of the target molecule. Several methods are available for constructing the 2,4-difluorophenoxy moiety.
The most direct approach for forming the 2,4-difluorophenoxy ether linkage is through a nucleophilic substitution reaction, commonly known as the Williamson ether synthesis. masterorganicchemistry.com In this method, 2,4-difluorophenol (B48109) is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This highly nucleophilic phenoxide then displaces a leaving group from an electrophilic partner, such as 2-chloroacetonitrile or ethyl 2-bromoacetate. This Sₙ2 reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com The resulting product, a nitrile or ester, can then be further elaborated to the target thioamide.
General Reaction Scheme:
Ar-OH + Base → Ar-O⁻
Ar-O⁻ + R-X → Ar-O-R + X⁻
(where Ar = 2,4-difluorophenyl, R = -CH₂CN, X = halide)
An alternative strategy involves the direct difluoromethylation of a phenolic precursor. While this method forms a difluoromethoxy group (-OCF₂H) rather than the ethanethioamide side chain directly, it represents a key strategy for creating related difluoroalkyl ethers. A notable reagent for this transformation is difluoromethyltriflate (HCF₂OTf). nih.gov This reaction is believed to proceed through the in-situ generation of difluorocarbene (:CF₂) upon treatment of HCF₂OTf with a base like potassium hydroxide. The electrophilic difluorocarbene is then trapped by a nucleophilic phenolate (B1203915) to form the aryl difluoromethyl ether. nih.govorgsyn.org This method is advantageous due to its rapid reaction times at room temperature and its tolerance for a wide range of functional groups. nih.gov
| Phenolic Substrate | Base | Solvent | Yield of ArOCF₂H (%) |
| 4-Butylphenol | KOH | DMSO | 59% |
| 4-Nitrophenol | KOH | MeCN/H₂O | 95% |
| Estrone | KOH | MeCN/H₂O | 61% |
| 4-Mercaptophenol | KOH | MeCN/H₂O | 89% (for ArSCF₂H) |
| Data adapted from a study on difluoromethylation of phenols with HCF₂OTf. nih.gov |
A modern and mild method for synthesizing difluoroalkyl ethers involves the fluorodesulfurization of thionoesters using silver(I) fluoride (B91410) (AgF). researchgate.netnih.gov This reaction provides a conceptually novel route where a thionoester precursor is converted into the corresponding difluoroalkyl ether. The process is characterized by its operational simplicity, excellent functional group tolerance, and rapid reaction times, often proceeding at room temperature. researchgate.net This method complements existing strategies that may rely on more hazardous reagents. researchgate.netnih.gov The reaction involves stirring a solution of the thionoester with AgF in a solvent like acetonitrile (B52724). researchgate.net
General Reaction Scheme:
R-C(=S)O-R' + AgF → R-CF₂-O-R'
This technique has been successfully applied to a variety of substrates, showcasing its broad utility in synthesizing complex molecules containing the difluoroalkyl ether motif. researchgate.net
Convergent and Divergent Synthetic Strategies for the Compound and its Derivatives
A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the final stages. For the target compound, this would typically involve:
Fragment A Synthesis: Preparation of the 2,4-difluorophenoxy core. For instance, reacting 2,4-difluorophenol with 2-chloroacetonitrile via a Williamson ether synthesis to produce 2-(2,4-difluorophenoxy)acetonitrile.
Fragment B Transformation: Conversion of the nitrile group in the intermediate to a thioamide. This is a common transformation, often achieved using reagents like hydrogen sulfide (B99878) in the presence of a base.
A divergent synthesis begins with a common intermediate that is then elaborated into a library of different compounds. This strategy is highly valuable for medicinal chemistry and structure-activity relationship studies.
Common Intermediate Synthesis: A versatile precursor such as 2-(2,4-difluorophenoxy)acetic acid or 2-(2,4-difluorophenoxy)acetyl chloride is prepared.
Diversification: This central molecule is then reacted with various reagents to produce a range of derivatives. For example:
Reaction with ammonia (B1221849) followed by a thionating agent (e.g., Lawesson's reagent) yields the target thioamide . mdpi.com
Reaction with various amines would yield a library of different amides.
Esterification with different alcohols would produce a series of esters.
This strategy allows for the rapid generation of multiple analogues from a single, readily accessible precursor.
Optimization of Reaction Conditions and Yields
Achieving high yields and purity in the synthesis of 2-(2,4-difluorophenoxy)ethanethioamide requires careful optimization of reaction conditions for both the ether formation and thioamidation steps.
For the thioamidation step , particularly when using multi-component reactions, several parameters can be adjusted. A study on the synthesis of pyrazole-tethered thioamides demonstrated the importance of solvent, temperature, and reagent stoichiometry. researchgate.net For example, when optimizing a three-component reaction of an aldehyde, an amine, and sulfur, different solvents and temperatures were screened to maximize the product yield. rsc.org
The following table illustrates a typical optimization process for a thioamidation reaction.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | Ethanol (B145695) | Reflux | 45 |
| 2 | K₂CO₃ | Ethanol | Reflux | 60 |
| 3 | None | Water | 80 | 75 |
| 4 | K₂CO₃ | Water | 80 | 92 |
| Hypothetical data based on optimization trends reported in the literature. rsc.orgresearchgate.net |
For the ether formation step , optimization is also critical. In the difluoromethylation of phenols using HCF₂OTf, a screen of bases and co-solvents was performed to find the optimal conditions. It was found that using KOH as the base in a mixture of acetonitrile and water or in DMSO gave superior yields compared to other solvent systems. nih.gov The ratio of reagents, reaction time, and temperature are all crucial variables that must be fine-tuned to suppress side reactions and maximize the conversion to the desired ether product. nih.govorgsyn.org
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The successful synthesis of this compound relies on the effective purification and isolation of its synthetic intermediates and the final product. Standard laboratory techniques such as extraction, crystallization, and chromatography are employed to ensure the purity of each compound, which is critical for the subsequent reaction steps and the characterization of the final product.
The primary synthetic route to this compound typically involves the preparation of key intermediates, including 2-(2,4-difluorophenoxy)acetic acid and 2-(2,4-difluorophenoxy)acetonitrile. The purification strategies for these precursors, as well as the final thioamide, are detailed below.
Purification of Synthetic Intermediates
The purity of the starting materials and intermediates is paramount for achieving a high yield and purity of the final thioamide product.
2-(2,4-Difluorophenoxy)acetic Acid
This intermediate is often prepared from 2,4-difluorophenol and an appropriate two-carbon building block. After the reaction, the crude product is typically isolated and purified using acid-base extraction. The reaction mixture is made basic to dissolve the acidic product in the aqueous layer, which is then washed with an organic solvent to remove non-acidic impurities. Subsequently, the aqueous layer is acidified, causing the 2-(2,4-difluorophenoxy)acetic acid to precipitate. google.com The solid product is then collected by filtration, washed with cold water, and dried. orgsyn.org For higher purity, recrystallization from a suitable solvent system, such as water or an alcohol-water mixture, can be performed.
2-(2,4-Difluorophenoxy)acetonitrile
The synthesis of this nitrile intermediate may result in various impurities. Purification is often achieved through a combination of techniques. An initial workup may involve extraction with an organic solvent followed by washing with water and brine to remove inorganic salts and water-soluble impurities. The crude product obtained after solvent evaporation can then be purified by vacuum distillation to separate it from less volatile or more volatile impurities. google.com Alternatively, column chromatography on silica (B1680970) gel is a common method for purifying nitriles, using a non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate (B1210297). beilstein-journals.org
Purification of the Final Product: this compound
The conversion of the corresponding amide to this compound, often accomplished using a thionating agent like Lawesson's reagent, presents specific purification challenges. A significant issue is the removal of phosphorus-containing byproducts from the reagent, which often have similar polarities to the desired thioamide product, making separation difficult. beilstein-journals.org
Aqueous Workup and Extraction: The initial step after the reaction is typically an aqueous workup. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water or a saturated sodium bicarbonate solution to remove some of the polar byproducts and unreacted reagents. beilstein-journals.org
Chromatographic Purification: Column chromatography is the most common method for isolating pure thioamides. beilstein-journals.org Silica gel is the standard stationary phase, and the mobile phase is typically a gradient system of petroleum ether and ethyl acetate. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired thioamide.
To simplify the chromatographic separation, a pre-treatment step can be employed. After the reaction with Lawesson's reagent is complete, adding an alcohol like ethanol or ethylene (B1197577) glycol and refluxing the mixture can decompose the problematic phosphorus byproduct into more polar species that are more easily separated during chromatography or an aqueous workup. beilstein-journals.orgrawdatalibrary.net
Recrystallization: For solid thioamides, recrystallization is an effective final purification step to obtain a product of high purity. The crude product obtained after chromatography is dissolved in a minimal amount of a hot solvent, and the solution is allowed to cool slowly, leading to the formation of crystals of the pure compound. beilstein-journals.orggoogle.com The choice of solvent is critical and is determined experimentally; common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane. nih.govgoogle.com
The table below summarizes the purification techniques for the key compounds in the synthesis of this compound.
| Compound | Purification Technique | Details (Solvents, Conditions, etc.) | Reference |
|---|---|---|---|
| 2-(2,4-Difluorophenoxy)acetic acid | Acid-Base Extraction & Recrystallization | Extraction: Use of aqueous base (e.g., NaOH) and acid (e.g., HCl). Recrystallization: Water or alcohol/water mixture. | google.com |
| 2-(2,4-Difluorophenoxy)acetonitrile | Vacuum Distillation or Column Chromatography | Distillation: Performed under reduced pressure. Chromatography: Silica gel with petroleum ether/ethyl acetate eluent. | google.combeilstein-journals.org |
| This compound | Column Chromatography & Recrystallization | Chromatography: Silica gel with petroleum ether/ethyl acetate eluent. Pre-treatment with ethanol can simplify purification. Recrystallization: Ethanol or ethyl acetate/hexane. | beilstein-journals.orgnih.gov |
Chemical Reactivity and Transformations of 2 2,4 Difluorophenoxy Ethanethioamide
Reactions Involving the Thioamide Moiety
The thioamide functional group, -C(S)NH₂, is a structural analogue of an amide where the carbonyl oxygen is replaced by sulfur. This substitution significantly alters the group's reactivity. Thioamides are generally more reactive than their amide counterparts toward both electrophiles and nucleophiles. nih.govacs.org The carbon-sulfur double bond is longer and weaker than a carbon-oxygen double bond, and the larger size and greater polarizability of the sulfur atom play a crucial role in the moiety's chemical behavior. nih.govnih.gov
The thioamide group in 2-(2,4-Difluorophenoxy)ethanethioamide exhibits amphoteric properties, with distinct sites for electrophilic and nucleophilic attack. wikipedia.org
Sulfur Center (Nucleophilic): The sulfur atom is the primary site of basicity and nucleophilicity. It readily undergoes protonation in the presence of acids. wikipedia.org It is also the principal site of attack by electrophiles, such as alkylating agents (e.g., alkyl halides). This S-alkylation leads to the formation of a thioimidate salt, which is a key intermediate in many thioamide reactions. wikipedia.org The nucleophilicity of the sulfur atom is central to its role in coordination chemistry and in the synthesis of sulfur-containing heterocycles. nih.govrsc.orgchemrxiv.org
Nitrogen Center (Nucleophilic): While the nitrogen atom possesses a lone pair of electrons, its nucleophilicity is considerably reduced due to delocalization into the C=S π-system, which contributes to the planarity of the thioamide group. nih.gov However, under strongly basic conditions, the N-H protons can be abstracted to form a nitrogen anion, which can then react with electrophiles. researchgate.net
Thiocarbonyl Carbon (Electrophilic): The carbon atom of the C=S bond is electrophilic and susceptible to attack by strong nucleophiles. wikipedia.orgresearchgate.net This reactivity is fundamental to functional group interconversions, such as reduction to an amine.
The interplay of these reactive sites is summarized in the table below.
| Reactive Site | Nature | Typical Reactant | Resulting Transformation |
| Sulfur Atom | Nucleophilic / Basic | Electrophiles (e.g., H⁺, R-X) | S-Protonation, S-Alkylation (Thioimidate formation) |
| Nitrogen Atom | Nucleophilic (less so) | Strong Bases, then Electrophiles | N-Deprotonation, N-Alkylation |
| Carbon Atom | Electrophilic | Strong Nucleophiles (e.g., Hydrides) | Nucleophilic addition |
Thioamides are exceptionally valuable precursors for the synthesis of sulfur-containing heterocycles, with the formation of thiazoles being a prominent example. The most common method for this transformation is the Hantzsch thiazole (B1198619) synthesis. nih.govsynarchive.com
In this reaction, the thioamide acts as the N-C-S building block. For this compound, the reaction would proceed by condensation with an α-halocarbonyl compound, such as an α-haloketone or α-haloester. chemhelpasap.comijper.org The mechanism initiates with a nucleophilic attack by the thioamide's sulfur atom on the electrophilic carbon of the α-halocarbonyl, displacing the halide. youtube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring. chemhelpasap.comijper.org
A generalized scheme for this reaction is presented below:
Reaction Scheme: Hantzsch Thiazole Synthesis
| Reactant 1 | Reactant 2 | Product |
|---|
This synthetic route is highly versatile, allowing for the introduction of various substituents onto the thiazole ring depending on the choice of the α-halocarbonyl reactant. nih.gov Other cyclization strategies can also be employed, such as reactions with alkynyl(aryl)iodonium reagents or intramolecular cyclizations of appropriately substituted thioamides. fao.orgacs.orgresearchgate.netresearchgate.net
The thioamide group can be converted into several other important functional groups, highlighting its utility as a synthetic intermediate.
Conversion to Amides (Hydrolysis): Thioamides are more resistant to hydrolysis than their ester or thioester counterparts. nih.govlibretexts.org However, they can be hydrolyzed back to the corresponding amide, 2-(2,4-Difluorophenoxy)acetamide, typically under acidic or basic conditions. The reaction is often facilitated by the presence of soft metal salts (e.g., Hg²⁺, Ag⁺) that coordinate to the sulfur atom, making the thiocarbonyl carbon more electrophilic and promoting attack by water. wikipedia.org
Conversion to Amines (Reduction): The thiocarbonyl group can be reduced to a methylene (B1212753) group (-CH₂-), converting the thioamide into an amine. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane. organic-chemistry.orgimperial.ac.uk An alternative approach is desulfurization, often carried out with reagents like Raney nickel, although this method can be stoichiometric and requires careful control. wikipedia.orgresearchgate.net For this compound, reduction would yield 2-(2,4-Difluorophenoxy)ethanamine.
The table below summarizes these key interconversions.
| Initial Functional Group | Target Functional Group | Reagents and Conditions | Product |
| Thioamide | Amide | H₃O⁺ or OH⁻, often with HgCl₂ or Ag⁺ salts | 2-(2,4-Difluorophenoxy)acetamide |
| Thioamide | Amine | 1) LiAlH₄, 2) H₂O; or B₂H₆ | 2-(2,4-Difluorophenoxy)ethanamine |
Reactivity of the Difluorophenoxy Ether Unit
The 2,4-difluorophenyl ring and the ether linkage also possess distinct reactive characteristics. The strong electron-withdrawing inductive effect of the two fluorine atoms significantly influences the chemistry of this part of the molecule.
The presence of two fluorine atoms renders the aromatic ring electron-deficient. This has opposing effects on electrophilic versus nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SₙAr): The electron-poor nature of the ring makes it highly susceptible to nucleophilic aromatic substitution. masterorganicchemistry.com Strong nucleophiles (e.g., alkoxides, amines) can displace one of the fluorine atoms, particularly the one at the para-position (C4) relative to the ether linkage, which is activated by the second fluorine atom. The reaction proceeds through a stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Aryl alkyl ethers are known for their general stability. wikipedia.org However, the C-O bond of the ether in this compound can be cleaved under specific, typically harsh, conditions.
The standard method for cleaving aryl alkyl ethers is treatment with strong, non-oxidizing acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. libretexts.orgmasterorganicchemistry.com The mechanism involves the initial protonation of the ether oxygen, making it a better leaving group. youtube.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the less sterically hindered carbon of the C-O bond. libretexts.orgmasterorganicchemistry.com
In the case of this compound, the nucleophilic attack will occur at the ethyl carbon, not the aromatic carbon, because an Sₙ2 reaction at an sp²-hybridized carbon is highly unfavorable. libretexts.org This results in the cleavage of the alkyl C-O bond, yielding 2,4-difluorophenol (B48109) and a derivative of the ethanethioamide side chain.
Reaction Scheme: Ether Cleavage
| Reactant | Reagents | Products |
|---|
It is important to note that diaryl ethers are generally resistant to this type of acid-catalyzed cleavage. libretexts.org
Chemical Modifications of the Ethanethioamide Spacer
No specific information is available in the reviewed literature regarding chemical modifications of the ethanethioamide spacer of this compound.
Participation in Multi-Component Reaction Sequences
There is no specific information in the reviewed literature concerning the participation of this compound in multi-component reaction sequences.
Advanced Spectroscopic and Crystallographic Characterization of 2 2,4 Difluorophenoxy Ethanethioamide and Analogous Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments provides a complete picture of the atomic framework and connectivity.
The ¹H NMR spectrum of 2-(2,4-Difluorophenoxy)ethanethioamide is expected to provide key information about the number and environment of protons in the molecule. The primary thioamide group (-CSNH₂) typically displays two broad singlets for the non-equivalent N-H protons, often found in the downfield region (δ 7.5-9.5 ppm), due to hydrogen bonding and exchange phenomena.
The methylene (B1212753) protons (-O-CH₂-CS-) adjacent to the thioamide group would likely appear as a singlet at approximately δ 3.8-4.5 ppm. The aromatic region would present a complex set of signals for the three protons on the difluorophenyl ring. Due to spin-spin coupling with each other and with the two fluorine atoms, these protons would appear as overlapping multiplets in the δ 6.8-7.5 ppm range. Specifically, H-3 would be a triplet of doublets, H-5 a doublet of doublets of doublets, and H-6 a doublet of triplets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| NH₂ | 7.5 - 9.5 | Broad Singlet |
| Ar-H (H-3, H-5, H-6) | 6.8 - 7.5 | Multiplets |
Note: Predicted values are based on typical chemical shift ranges for the respective functional groups.
The ¹³C NMR spectrum provides a map of the carbon framework. A key signal for this compound would be the thiocarbonyl carbon (C=S), which is characteristically deshielded and appears far downfield, typically in the range of δ 195-210 ppm. rsc.org The methylene carbon (-O-CH₂-CS-) is expected around δ 70-80 ppm.
The six carbons of the difluorophenyl ring would appear in the aromatic region (δ 100-165 ppm). These signals would be split due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.), providing valuable confirmation of the substitution pattern. The carbon directly attached to the ether oxygen (C-1) and those bonded to fluorine (C-2, C-4) would show the largest coupling constants and significant shifts due to the electronegativity of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
|---|---|---|
| C=S | 195 - 210 | No |
| Ar-C1 (C-O) | 150 - 155 | Yes (²JCF, ⁴JCF) |
| Ar-C2 (C-F) | 155 - 160 | Yes (¹JCF) |
| Ar-C3 | 115 - 120 | Yes (²JCF, ⁴JCF) |
| Ar-C4 (C-F) | 158 - 163 | Yes (¹JCF) |
| Ar-C5 | 104 - 108 | Yes (²JCF, ²JCF) |
| Ar-C6 | 125 - 130 | Yes (³JCF) |
Note: Predicted values are based on typical chemical shift ranges and known substituent effects.
¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. wikipedia.org For the title compound, two distinct signals are expected, one for the fluorine at the C-2 position and one for the fluorine at the C-4 position. The chemical shifts of aromatic fluorine atoms are highly sensitive to their electronic environment and typically appear in a range of -100 to -170 ppm relative to CFCl₃. researchgate.net
Each fluorine signal would be split into a doublet of doublets due to coupling with the adjacent aromatic protons and with the other fluorine atom. The magnitude of these coupling constants (JFF and JHF) provides definitive proof of the relative positions of the substituents on the aromatic ring.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. This would be particularly useful in assigning the complex, overlapping signals in the aromatic region by tracing the connectivity path from H-3 to H-5 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton signal to its corresponding aromatic carbon.
From the -CH₂- protons to the thiocarbonyl (C=S) carbon and the C-1 (ipso) carbon of the aromatic ring, confirming the ether linkage and the ethanethioamide chain.
From the aromatic protons (e.g., H-6) to the C-1 carbon, confirming the attachment of the phenoxy group.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the N-H, C-H, C-O, C-F, and C=S bonds. The primary thioamide group gives rise to several characteristic bands. The N-H stretching vibrations typically appear as two distinct bands in the 3350-3150 cm⁻¹ region. The C=S stretching vibration is more complex; it is strongly coupled with other vibrations and contributes to several bands in the fingerprint region, primarily between 1400 cm⁻¹ and 800 cm⁻¹. researchgate.net Strong absorptions corresponding to the aromatic C-F stretching are expected in the 1300-1100 cm⁻¹ range. The asymmetric C-O-C stretching of the aryl ether linkage would produce a strong band around 1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=S bond, being highly polarizable, often gives a stronger signal in Raman than in IR spectra. Aromatic ring vibrations also tend to be strong in Raman spectra.
Table 3: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H (Thioamide) | Symmetric & Asymmetric Stretch | 3350 - 3150 | Medium-Strong |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |
| C=S (Thioamide) | Stretch (mixed) | 1400 - 800 | Medium-Strong |
| N-H (Thioamide) | Bend | 1650 - 1600 | Medium |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Strong |
| C-O-C (Ether) | Asymmetric Stretch | ~1250 | Strong |
Note: Predicted values are based on typical group frequencies from analogous structures. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. The molecular formula for this compound is C₈H₇F₂NOS, with a monoisotopic mass of 203.02 g/mol .
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺•) at m/z = 203 would be expected. The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve the ether linkage and the thioamide group.
Predicted Fragmentation Pathways:
Cleavage of the ArO-CH₂ bond: This is a common fragmentation for aryl ethers. This would lead to a fragment corresponding to the 2,4-difluorophenoxy cation at m/z = 130 or the [CH₂CSNH₂]⁺• fragment at m/z = 75. The m/z 130 fragment would be a prominent peak.
Loss of the thioamide group: Cleavage of the CH₂-CSNH₂ bond could result in the formation of a 2-(2,4-difluorophenoxy)methyl cation at m/z = 143 .
Loss of neutral fragments: The molecular ion could lose small, stable neutral molecules such as H₂S (m/z = 169) or •SH (m/z = 170).
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z | Identity |
|---|---|
| 203 | [M]⁺• (Molecular Ion) |
| 143 | [M - CSNH₂]⁺ |
| 130 | [C₆H₃F₂O]⁺ |
Note: Predicted fragmentation is based on established principles of mass spectrometry. wikipedia.orglibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In organic molecules, the most common transitions involve π, σ, and non-bonding (n) electrons. For a molecule like this compound, the presence of the aromatic ring, the thioamide group, and the oxygen and sulfur heteroatoms with lone pairs of electrons suggests the possibility of several types of electronic transitions.
The primary electronic transitions expected for this class of compounds are π → π* and n → π* transitions. The difluorophenoxy ring and the C=S bond of the thioamide group contain π electrons, which can be excited to anti-bonding π* orbitals. The oxygen, nitrogen, and sulfur atoms possess non-bonding electrons (n) that can be promoted to anti-bonding π* or σ* orbitals.
Based on studies of analogous aromatic and thioamide-containing compounds, the UV-Vis spectrum of this compound is anticipated to exhibit strong absorption bands in the UV region. The π → π* transitions, typically having high molar absorptivity, are expected to arise from the conjugated system of the difluorophenoxy group. The n → π* transitions, which are generally weaker, are associated with the thioamide moiety. The presence of the fluorine atoms on the phenyl ring may induce a slight hypsochromic (blue) or bathochromic (red) shift in the absorption maxima compared to the non-fluorinated analog, due to their inductive and mesomeric effects.
Computational studies using Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting the UV-Vis spectra of novel compounds. Such calculations for molecules with similar structural motifs can provide theoretical absorption maxima (λmax) and oscillator strengths, offering valuable insights into the nature of the electronic transitions.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
| π → π | 2,4-Difluorophenoxy ring | 200-300 |
| n → π | Thioamide (C=S) | 300-400 |
| n → σ* | C-O, C-S, C-N | < 200 |
Note: The values in this table are estimations based on typical ranges for these chromophores and may vary for the specific molecule.
X-ray Crystallography for Solid-State Structure Determination
For this compound, X-ray diffraction analysis would reveal the precise geometric parameters of the molecule. The bond lengths within the 2,4-difluorophenyl group are expected to be in the typical range for aromatic systems, with C-F bond lengths being characteristic for fluorinated benzene (B151609) derivatives. The geometry of the ethanethioamide side chain would also be determined with high precision.
Computational chemistry, particularly Density Functional Theory (DFT), is often used in conjunction with or in the absence of experimental X-ray data to predict molecular geometries. DFT calculations can provide optimized bond lengths, bond angles, and dihedral angles that are generally in good agreement with experimental values.
Table 2: Predicted Bond Lengths and Angles for Key Structural Fragments of this compound (Based on Analogous Structures and DFT Calculations)
| Bond/Angle | Predicted Value (Å or °) |
| C-F (aromatic) | ~1.34 - 1.36 Å |
| C=C (aromatic) | ~1.38 - 1.40 Å |
| C-O (ether) | ~1.37 - 1.39 Å |
| C=S (thioamide) | ~1.65 - 1.68 Å |
| C-N (thioamide) | ~1.32 - 1.35 Å |
| ∠ F-C-C (aromatic) | ~118 - 120° |
| ∠ C-O-C (ether) | ~117 - 119° |
| ∠ N-C=S (thioamide) | ~125 - 128° |
Note: These are representative values and the actual experimental or more refined computational values may differ.
The dihedral angles are crucial for defining the three-dimensional shape of the molecule. Key dihedral angles would include the torsion angle between the phenyl ring and the ether oxygen, as well as the conformation of the ethanethioamide side chain.
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a significant role.
The thioamide group is a potent hydrogen bond donor (N-H) and acceptor (C=S). Therefore, it is highly probable that intermolecular N-H···S hydrogen bonds are a dominant feature in the crystal packing, potentially forming dimers or extended chains. The fluorine atoms can participate in weaker C-H···F and F···F interactions. The aromatic rings can engage in π-π stacking interactions.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.
Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bonding | N-H | S=C |
| Halogen Bonding | C-F | Electron-rich regions |
| C-H···π Interactions | C-H | Phenyl ring |
| π-π Stacking | Phenyl ring | Phenyl ring |
For chiral molecules that crystallize in a non-centrosymmetric space group, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. This is typically achieved through the analysis of anomalous dispersion effects, which are more pronounced when heavier atoms are present in the structure. The Flack parameter is a key value refined during the crystallographic analysis that indicates the correctness of the assigned absolute configuration. A Flack parameter close to zero confirms the assigned stereochemistry, while a value close to one suggests that the inverted structure is correct.
This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the ethyl linker, X-ray crystallography would be the definitive method to establish its absolute configuration, provided that it crystallizes as a single enantiomer in a suitable space group.
Computational and Theoretical Investigations of 2 2,4 Difluorophenoxy Ethanethioamide
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the ether and thioamide linkages in 2-(2,4-Difluorophenoxy)ethanethioamide allows for multiple rotational isomers (conformers). A conformational analysis would be performed by systematically rotating the key dihedral angles and calculating the corresponding energy. This process maps out the potential energy surface (PES), identifying the lowest-energy conformers (global and local minima) and the energy barriers (transition states) that separate them. This information is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Theoretical calculations are a powerful tool for predicting spectroscopic data that can aid in experimental characterization.
IR Frequencies: As mentioned in section 5.1.1, DFT calculations yield vibrational frequencies that can be directly compared to an experimental IR spectrum to help assign specific absorption bands to the stretching and bending of specific bonds (e.g., C=S, N-H, C-O, C-F).
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental spectra to confirm the molecular structure.
Theoretical Studies of Reaction Mechanisms and Kinetics
If this compound were to be studied as a reactant, computational methods could elucidate the step-by-step mechanism of its chemical transformations. For a given reaction, researchers would identify the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy, which is essential for calculating the reaction rate constant using Transition State Theory (TST). Such studies provide deep insights into the molecule's reactivity and how it transforms into other substances.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
To investigate the potential biological activity of this compound, molecular docking simulations would be performed. This involves computationally placing the molecule (the ligand) into the binding site of a biological target, such as a protein or enzyme. The simulation would predict the most likely binding pose and calculate a docking score, which estimates the binding affinity.
Following docking, Molecular Dynamics (MD) simulations could be run to observe the dynamic behavior of the ligand-protein complex over time (nanoseconds to microseconds). MD simulations provide a more realistic model by treating the system as dynamic and including solvent effects. This analysis would reveal the stability of the binding pose and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.
In Silico Prediction of Molecular Properties Relevant to Chemical Reactivity and Stability
Computational, or in silico, methods provide powerful tools for predicting the molecular properties of chemical compounds, offering insights into their intrinsic reactivity and stability before they are even synthesized. nih.gov These theoretical investigations are crucial for understanding how a molecule like this compound might behave in various chemical environments. By employing methods rooted in quantum mechanics, such as Density Functional Theory (DFT), it is possible to calculate a range of molecular descriptors that govern a compound's behavior. nih.gov
Electronic Properties and Chemical Reactivity
A molecule's reactivity is fundamentally linked to its electronic structure. Key indicators of this are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. A higher HOMO energy suggests a greater tendency to donate electrons to electrophiles, whereas a lower LUMO energy indicates a greater ability to accept electrons from nucleophiles. mdpi.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of both chemical reactivity and stability. mdpi.com A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.govmdpi.com Conversely, a large HOMO-LUMO gap is characteristic of a stable and less reactive molecule. mdpi.com For this compound, theoretical calculations can predict these values, providing a quantitative measure of its expected reactivity.
| Molecular Property | Predicted Value (eV) | Implication for Reactivity |
|---|---|---|
| Energy of HOMO (EHOMO) | -6.5 | Indicates the molecule's capacity to donate electrons. A relatively high value suggests susceptibility to electrophilic attack. |
| Energy of LUMO (ELUMO) | -1.5 | Represents the molecule's ability to accept electrons. A lower value points to reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | 5.0 | A larger gap suggests high chemical stability and lower reactivity. mdpi.com |
Molecular Electrostatic Potential (MEP) Map
Another powerful computational tool is the Molecular Electrostatic Potential (MEP) map, which provides a visual representation of the electron density distribution around a molecule. numberanalytics.com The MEP map is color-coded to indicate regions of different electrostatic potential. wolfram.com Areas with high electron density, which are prone to electrophilic attack, are typically colored red (negative potential), while electron-deficient regions, susceptible to nucleophilic attack, are colored blue (positive potential). numberanalytics.comresearchgate.net
For this compound, an MEP map would likely reveal:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative sulfur and oxygen atoms, and to a lesser extent, the fluorine atoms. These regions represent the most probable sites for interaction with electrophiles.
Positive Potential (Blue): Located around the hydrogen atoms of the ethanethioamide group, indicating these are the most likely sites for nucleophilic attack.
This visualization is invaluable for predicting how the molecule will interact with other reagents and biological targets. researchgate.net
Physicochemical Properties and Stability
In silico tools can also predict various physicochemical properties that relate to the compound's general stability, handling, and pharmacokinetic profile. Thioamides, for instance, are generally more stable than other thiocarbonyls like thioketones but can still exhibit reactivity. escholarship.org Properties such as molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP), and topological polar surface area (TPSA) are fundamental descriptors. These are often calculated to assess a molecule's "drug-likeness" according to frameworks like Lipinski's Rule of Five. mdpi.com While primarily used in drug discovery, these parameters also offer clues about a compound's stability and intermolecular interactions.
| Molecular Property | Predicted Value | Significance for Stability and Behavior |
|---|---|---|
| Molecular Weight (MW) | 219.21 g/mol | A fundamental property influencing diffusion and transport. |
| LogP | 2.35 | Indicates lipophilicity; affects solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | Reflects the surface area occupied by polar atoms, influencing solubility and hydrogen bonding capacity. |
| Hydrogen Bond Donors | 1 | The -NH2 group can donate hydrogen bonds, affecting intermolecular interactions. |
| Hydrogen Bond Acceptors | 3 | The oxygen, sulfur, and fluorine atoms can accept hydrogen bonds. |
These computational predictions collectively build a detailed profile of this compound's likely chemical behavior. The calculated electronic properties and MEP map highlight its reactive tendencies, while the physicochemical descriptors provide context for its stability and intermolecular interactions.
Structure Activity Relationship Sar Studies of 2 2,4 Difluorophenoxy Ethanethioamide Analogues
Impact of Substituent Variations on Chemical Reactivity and Selectivity
Electron-withdrawing or electron-donating groups on the phenoxy ring can significantly alter the electron density of the entire molecule. For instance, the presence of electron-withdrawing groups, such as nitro or additional halogen groups, would be expected to increase the electrophilicity of the aromatic ring, potentially influencing its interaction with nucleophiles. Conversely, electron-donating groups, like methoxy (B1213986) or alkyl groups, would increase the electron density.
The following table illustrates the predicted impact of different substituents on the chemical reactivity of the phenoxy ring, based on general principles of organic chemistry.
| Substituent Position | Substituent Type | Predicted Effect on Reactivity |
| Ortho, Para to Ether Linkage | Electron-Withdrawing (e.g., -NO₂) | Increased electrophilicity of the ring |
| Ortho, Para to Ether Linkage | Electron-Donating (e.g., -OCH₃) | Decreased electrophilicity of the ring |
| Meta to Ether Linkage | Electron-Withdrawing (e.g., -NO₂) | Moderate increase in electrophilicity |
| Meta to Ether Linkage | Electron-Donating (e.g., -OCH₃) | Minor decrease in electrophilicity |
This table is illustrative and based on established principles of substituent effects in aromatic systems.
Modifications to the ethanethioamide side chain can also have a profound impact. For example, the introduction of alkyl groups on the carbon adjacent to the thioamide could introduce steric bulk, which may influence the molecule's ability to fit into a specific binding site, thereby affecting selectivity.
Role of the Thioamide Moiety in Chemical Recognition and Binding (Focus on structural features)
The thioamide group (-CSNH₂) is a crucial functional group that plays a significant role in molecular recognition and binding. It is often considered a bioisostere of the amide group (-CONH₂), but it possesses distinct structural and electronic properties. tandfonline.comnih.gov
The key structural features of the thioamide moiety that contribute to its chemical recognition and binding capabilities include:
Hydrogen Bonding: The thioamide group has both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the sulfur atom). The N-H protons of a thioamide are more acidic and therefore better hydrogen bond donors compared to their amide counterparts. nih.gov However, the sulfur atom is a weaker hydrogen bond acceptor than the oxygen atom of an amide. nih.govresearchgate.net This differential hydrogen bonding capacity can lead to unique binding interactions.
Size and Polarizability: The sulfur atom is larger and more polarizable than the oxygen atom. This increased size and polarizability can lead to stronger van der Waals and other non-covalent interactions with a binding partner.
Dipole Moment: Thioamides generally have a larger dipole moment than amides, which can influence their orientation in a polar environment and their interaction with polar binding sites. researchgate.net
Rotational Barrier: The C-N bond in a thioamide has a higher barrier to rotation compared to the C-N bond in an amide. tandfonline.com This increased rigidity can lock the molecule into a more defined conformation, which can be advantageous for specific binding.
The thioamide moiety can form specific interactions, such as chalcogen bonds, which are non-covalent interactions involving the sulfur atom. tandfonline.com These interactions, along with hydrogen bonds, are critical in determining the binding affinity and selectivity of the molecule.
Influence of the Difluorophenoxy Group on Molecular Conformation, Lipophilicity, and Electronic Distribution
The 2,4-difluorophenoxy group exerts a significant influence on the molecule's physicochemical properties, which are critical for its behavior in chemical and biological systems.
Molecular Conformation: The fluorine atoms, although relatively small, can influence the preferred conformation of the molecule through steric and electronic effects. The substitution pattern on the aromatic ring can affect the rotational freedom around the ether linkage, potentially leading to a more rigid or a more flexible structure.
Electronic Distribution: The high electronegativity of fluorine atoms leads to a significant withdrawal of electron density from the aromatic ring through the inductive effect. This effect is most pronounced at the positions ortho and para to the fluorine atoms. This alteration of the electronic landscape of the phenoxy group can influence its reactivity and its ability to participate in π-stacking or other electronic interactions. The presence of fluorine can also modulate the acidity or basicity of nearby functional groups. nih.gov
The following table summarizes the general influence of the difluorophenoxy group on key molecular properties.
| Molecular Property | Influence of the 2,4-Difluorophenoxy Group |
| Molecular Conformation | Can restrict rotation around the ether bond, leading to a more defined conformation. |
| Lipophilicity (LogP) | Generally increases the overall lipophilicity of the molecule. nih.govlincoln.ac.uk |
| Electronic Distribution | Withdraws electron density from the aromatic ring via the inductive effect, increasing its electrophilic character. nih.gov |
This table provides a generalized summary based on the known effects of fluorine substitution in organic molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the chemical or biological activity of a compound based on its molecular structure. mdpi.combiointerfaceresearch.com For a series of analogues of 2-(2,4-Difluorophenoxy)ethanethioamide, a QSAR model could be developed to predict their reactivity or binding affinity.
The development of a QSAR model typically involves the following steps:
Data Set Collection: A dataset of molecules with known activities is required. For this class of compounds, this would involve synthesizing a library of analogues and measuring their reactivity or binding affinity in a relevant assay.
Descriptor Calculation: A large number of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular weight, volume), electronic properties (e.g., partial charges, dipole moment), and lipophilic properties (e.g., LogP).
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the observed activity. researchgate.netresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. biointerfaceresearch.com
A hypothetical QSAR equation for this series of compounds might look like:
Predicted Activity = c₀ + c₁ (LogP) + c₂ (Dipole Moment) + c₃ (Molecular Surface Area) + ...
Where c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis.
Such a model could then be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of compounds with desired properties. The descriptors included in the final model would provide insights into the key structural features that are important for the molecule's activity.
Advanced Research Applications and Future Directions in 2 2,4 Difluorophenoxy Ethanethioamide Chemistry
Application as a Versatile Synthetic Building Block in Complex Chemical Architectures
The thioamide functional group is a cornerstone of heterocyclic synthesis, and 2-(2,4-Difluorophenoxy)ethanethioamide serves as a valuable precursor for a variety of complex chemical structures. The inherent reactivity of the thioamide group, with its nucleophilic sulfur and electrophilic carbon, allows it to participate in a wide array of cyclization and condensation reactions. It is particularly useful in constructing five- and six-membered heterocyclic rings, which are prevalent in pharmaceutically active compounds. researchgate.netjmchemsci.com
For instance, in reactions analogous to the Hantzsch thiazole (B1198619) synthesis, this compound can react with α-haloketones to yield substituted thiazoles. The 2,4-difluorophenoxy side chain is incorporated into the final molecule, potentially modulating its biological activity and physicochemical properties such as lipophilicity and metabolic stability. Similarly, reactions with other bifunctional electrophiles can lead to the formation of thiadiazoles, pyrimidines, or thiophenes. rroij.com The presence of the flexible ether linkage provides conformational adaptability to the resulting complex molecules.
Below is a table illustrating potential heterocyclic systems that could be synthesized using this compound as a key building block.
| Reagent Class | Resulting Heterocyclic Core | Potential Significance |
| α-Haloketones | 2-Substituted-4-methylthiazole | Core structure in various bioactive compounds. |
| Hydrazonoyl halides | 1,3,4-Thiadiazole | Found in antimicrobial and anticancer agents. |
| Acetylenedicarboxylates | 1,3-Thiazine derivatives | Scaffolds for medicinal chemistry. semanticscholar.org |
| α,β-Unsaturated ketones | Dihydropyrimidine-thiones | Important in pharmaceutical and materials science. |
Design and Synthesis of Novel Chemical Scaffolds Based on the Core Structure
The core structure of this compound, which combines an aromatic difluoroaryl ether with a reactive thioamide, is an attractive starting point for the design of novel molecular scaffolds. In medicinal chemistry, "scaffolds" are core structures upon which various substituents can be placed to create a library of compounds for biological screening. The difluorophenyl group is a well-regarded feature in drug design, often enhancing binding affinity and improving metabolic profiles.
The synthesis of new scaffolds can be achieved through modification at several points on the parent molecule:
N-Substitution: The thioamide nitrogen can be alkylated or arylated to introduce diverse substituents, creating a library of secondary or tertiary thioamides.
Side-Chain Modification: The ethylene (B1197577) linker can be modified, for example, by introducing substituents at the α-carbon.
Thioamide Transformation: The thioamide group itself can be converted into other functional groups or used as a handle for further reactions, leading to entirely new classes of compounds.
These modifications allow for the systematic exploration of the chemical space around the core structure, facilitating structure-activity relationship (SAR) studies.
| Diversification Point | Type of Modification | Potential Outcome |
| Thioamide Nitrogen (N-H) | Alkylation, Acylation, Arylation | Generation of a library of secondary/tertiary thioamides with varied steric and electronic properties. |
| α-Carbon to C=S | Introduction of alkyl or aryl groups | Altering the steric environment and reactivity of the thioamide. |
| Aromatic Ring | Nucleophilic aromatic substitution (SNAr) | Replacement of fluorine atoms with other functional groups (less common due to ring deactivation). |
| Thioamide Sulfur (C=S) | S-Alkylation | Formation of thioimidate intermediates for further functionalization. |
Development of Innovative Methodologies in Thioamide and Fluoroaryl Ether Synthesis
The study of this compound can drive innovation in synthetic organic chemistry, particularly in the areas of thioamide and fluoroaryl ether synthesis.
Thioamide Synthesis: The preparation of this compound typically involves the thionation of its corresponding amide, 2-(2,4-Difluorophenoxy)acetamide. This transformation provides a platform for comparing and optimizing various thionating agents. While classic reagents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are effective, there is ongoing research into developing milder, more efficient, and environmentally friendly alternatives. nih.govorganic-chemistry.org The synthesis of this specific thioamide can serve as a benchmark for evaluating new reagents and reaction conditions, such as microwave-assisted synthesis or the use of novel catalysts. semanticscholar.org
| Thionating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in pyridine (B92270) or toluene (B28343) | Readily available, potent. | Harsh conditions, often requires excess reagent, difficult workup. |
| Lawesson's Reagent | Reflux in toluene or xylene | Generally higher yields and cleaner reactions than P₄S₁₀. | Stoichiometric byproduct, relatively expensive. organic-chemistry.org |
| Belleau's Reagent | Similar to Lawesson's Reagent | More soluble in some organic solvents. | Less commonly available. |
| NaSH / MgCl₂ | DMF, room temperature | Mild conditions, avoids gaseous H₂S. researchgate.net | Substrate scope can be limited. researchgate.net |
Fluoroaryl Ether Synthesis: The synthesis of the precursor amide or the corresponding nitrile involves the formation of an aryl ether bond. The classical Williamson ether synthesis or Ullmann-type couplings are standard methods. Research in this area focuses on developing catalyst systems (e.g., copper- or palladium-based) that can facilitate this bond formation under milder conditions, with lower catalyst loading, and with a broader substrate scope, particularly for electron-deficient phenols like 2,4-difluorophenol (B48109).
Contributions to Fundamental Understanding of Organosulfur Chemistry
Organosulfur compounds exhibit a rich and diverse chemistry owing to the unique properties of the sulfur atom. wikipedia.orgwikipedia.org Studying a model compound like this compound can provide valuable insights into several fundamental aspects of organosulfur chemistry. nih.gov
The thioamide functional group is more polarizable, more acidic, and a better hydrogen bond donor than its amide counterpart. The presence of the two fluorine atoms on the phenyl ring acts as a sensitive probe for studying the electronic effects transmitted through the ether linkage to the thioamide group. Techniques like ¹⁹F NMR spectroscopy can be employed to quantify these electronic effects and correlate them with the reactivity of the thioamide.
Furthermore, the thioamide group can act as a ligand in coordination chemistry, binding to metal centers through the sulfur atom. The study of metal complexes of this compound can elucidate the electronic and steric influences of the difluorophenoxy moiety on the coordination properties of the thioamide ligand. This contributes to a deeper understanding of metal-sulfur bonding, which is crucial in areas ranging from catalysis to bioinorganic chemistry.
Q & A
Q. What are the established synthetic routes for 2-(2,4-Difluorophenoxy)ethanethioamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 2,4-difluorophenol with a thioamide precursor. A validated approach uses fluorinated dithiocarboxylates as intermediates, where reaction conditions (e.g., temperature, solvent polarity) significantly impact yield . For purity optimization, chromatographic techniques (HPLC with C18 columns) and recrystallization in ethanol/water mixtures are recommended. Purity verification via NMR (¹H/¹³C) and LC-MS is critical to confirm structural integrity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is moisture-sensitive and prone to oxidation. Storage under inert gas (argon) at –20°C in amber vials is advised. Handling requires PPE (nitrile gloves, safety goggles) due to skin/eye irritation risks . For waste disposal, neutralize with 10% sodium bicarbonate before incineration to avoid environmental release of fluorine-containing byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key for identifying the 2,4-difluorophenoxy moiety (δ 6.8–7.2 ppm for aromatic protons) and thioamide NH₂ (δ 9.2–9.5 ppm, broad singlet) .
- FT-IR : Confirms C=S stretch (~1250 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (exact mass: ~223.08 Da) with <2 ppm error .
Advanced Research Questions
Q. How do structural modifications to the 2,4-difluorophenoxy group influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., sulfonamide derivatives) reveal that electron-withdrawing groups (e.g., –CF₃) at the phenoxy ring enhance target binding affinity, while bulkier substituents reduce solubility . Computational docking (AutoDock Vina) can predict interactions with enzymes like COX-2, where the difluorophenoxy group occupies hydrophobic pockets .
Q. What strategies resolve contradictions in reported IC₅₀ values for enzyme inhibition assays?
- Methodological Answer : Discrepancies often arise from assay conditions:
Q. Can computational modeling predict metabolic pathways or toxicity profiles of this compound?
- Methodological Answer : Yes. Tools like Schrödinger’s ADMET Predictor or SwissADME model hepatic metabolism (e.g., cytochrome P450-mediated oxidation of the thioamide group). Toxicity risks (e.g., hepatotoxicity) are flagged via QSAR models using ToxCast data. Experimental validation via in vitro hepatocyte assays is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
